Octyl beta-D-glucopyranoside is a natural product found in Rhodiola sachalinensis and Rhodiola rosea with data available.
Octyl-beta-D-glucopyranoside
CAS No.: 29836-26-8
Cat. No.: VC20748545
Molecular Formula: C14H28O6
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29836-26-8 |
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Molecular Formula | C14H28O6 |
Molecular Weight | 292.37 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Standard InChI Key | HEGSGKPQLMEBJL-RKQHYHRCSA-N |
Isomeric SMILES | CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES | CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Octyl-β-D-glucopyranoside (C₁₄H₂₈O₆) is a non-ionic glycoside surfactant widely used in biochemical and industrial applications for its membrane-solubilizing properties. With a critical micelle concentration (CMC) of 20–25 mM , it enables gentle protein extraction while remaining easily removable via dialysis. Below is a structured analysis of its properties, synthesis, applications, and research insights.
Synthesis and Production
Enzymatic synthesis using β-glucosidase from Pichia etchellsii achieves a 70% yield via transglucosylation between p-nitrophenyl β-D-glucopyranoside and octanol . Batch replacement strategies optimize production to 30 mM (9.25 mg/mL) within 4 hours .
Membrane Protein Research
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Solubilization: Extracts integral membrane proteins (e.g., receptors, transporters) without denaturation .
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Crystallization: Facilitates protein crystallization by maintaining native conformations .
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Chromatography: Enhances stability during purification processes .
Pharmaceuticals
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Drug Formulations: Improves bioavailability of hydrophobic drugs .
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Antiviral Activity: Inactivates HIV at concentrations >CMC .
Cosmetics and Food Industry
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Emulsification: Stabilizes skincare products and food emulsions .
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Anti-Adhesive Agent: Prevents microbial colonization on contact lenses .
Biotechnology
Erythrocyte Membrane Interactions
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Biphasic Effect: At 0.1–3.0 mM, Octyl-β-D-glucopyranoside protects rat and human erythrocytes from hypotonic hemolysis. Above 5.0 mM, it induces lysis .
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Species-Specific Sensitivity: Rat erythrocytes show higher antihemolytic potency but greater susceptibility to hypotonic shock than human cells .
Lipid Bilayer Studies
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